molecular formula C8H5BrN2O2 B1521609 3-bromo-5-nitro-1H-indole CAS No. 525593-33-3

3-bromo-5-nitro-1H-indole

Cat. No. B1521609
CAS RN: 525593-33-3
M. Wt: 241.04 g/mol
InChI Key: LBTWTOYAMQQAKO-UHFFFAOYSA-N
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Description

3-bromo-5-nitro-1H-indole is a compound with the molecular weight of 241.04 . It is a bromine-substituted nitroindole derivative that is commonly used in the field of organic synthesis and pharmaceutical research .


Molecular Structure Analysis

The molecular structure of 3-bromo-5-nitro-1H-indole consists of a fused 5-membered indole ring with a bromine atom and a nitro group attached . The InChI code for this compound is 1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5 (11 (12)13)3-6 (7)8/h1-4,10H .


Physical And Chemical Properties Analysis

3-bromo-5-nitro-1H-indole is a powder at room temperature . It has a melting point of 190-194°C . The compound’s density is 1.855 , and it has a predicted boiling point of 417.6±25.0°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “3-bromo-5-nitro-1H-indole”, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have shown promise in the treatment of cancer . They have been found to inhibit the growth of cancer cells, making them potential candidates for anticancer drugs .

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV activity . This suggests that “3-bromo-5-nitro-1H-indole” and similar compounds could potentially be used in the treatment of HIV.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used to combat oxidative stress, a key factor in many chronic diseases.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that they could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents . This suggests that “3-bromo-5-nitro-1H-indole” and similar compounds could potentially be used in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties . This suggests that they could potentially be used in the treatment of diabetes.

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-5-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTWTOYAMQQAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655590
Record name 3-Bromo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-nitro-1H-indole

CAS RN

525593-33-3
Record name 3-Bromo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-nitro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-nitroindole (5.00 g, 30.8 mmol) in pyridine (200 mL) at −4° C. is added a solution of pyridinium bromide perbromide (10.99 g, 34.3 mmol) in pyridine (200 mL) dropwise under nitrogen with stirring. After complete addition, the reaction mixture is stirred for 5 min at 0° C. The reaction mixture is diluted in 0° C. water (200 mL) and extracted with 200 mL of Et2O. The organic layer is washed with 6 M HCl (300 mL), 5% NaHCO3 (300 mL), and brine (300 mL). The organic phase is dried over MgSO4 and solvent is removed to give 3-bromo-5-nitroindole as a yellow powder, 80% pure with 20% 5-nitroindole (6.80 g, 74% yield).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
10.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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